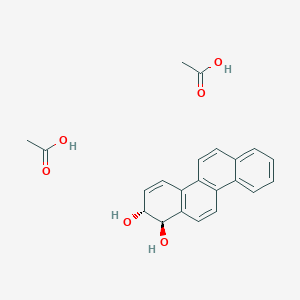
acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is a compound that combines the properties of acetic acid and a dihydrochrysene derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can involve several synthetic routes. One common method is the bromination of trans-stilbene followed by a series of reactions to introduce the dihydrochrysene moiety. The reaction typically involves the use of glacial acetic acid as a solvent and pyridinium tribromide as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and as a model compound for understanding biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to interact selectively with specific biological molecules, influencing pathways and processes at the molecular level.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dihydrochrysene derivatives and chiral molecules with similar structures. Examples include:
(2R,3R)-Tartaric acid: Another chiral molecule used in various applications.
trans-Stilbene: A precursor in the synthesis of dihydrochrysene derivatives.
Uniqueness
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its combination of acetic acid and dihydrochrysene moieties, providing distinct chemical and biological properties. Its chiral nature and specific interactions with molecular targets make it valuable in research and industrial applications.
Propriétés
Numéro CAS |
66267-15-0 |
|---|---|
Formule moléculaire |
C22H22O6 |
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H14O2.2C2H4O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20;2*1-2(3)4/h1-10,17-20H;2*1H3,(H,3,4)/t17-,18-;;/m1../s1 |
Clé InChI |
FFXLKMVABFHNDE-RKDOVGOJSA-N |
SMILES isomérique |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |
SMILES canonique |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


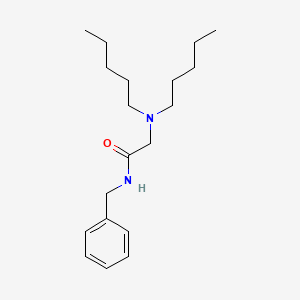
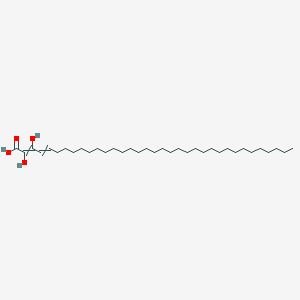
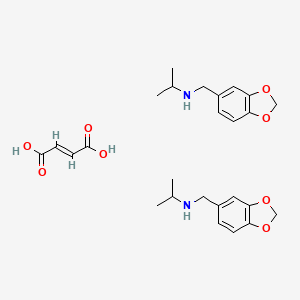
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
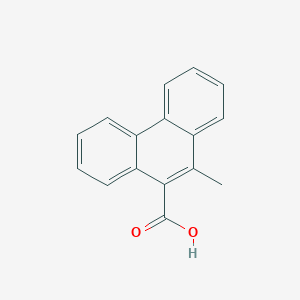
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)

![2-[(Azidocarbonyl)amino]benzoyl azide](/img/structure/B14469523.png)

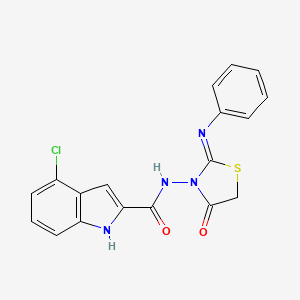
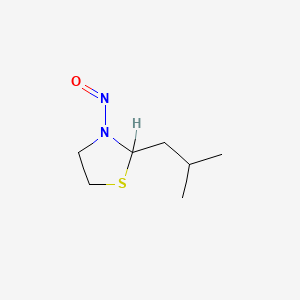
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
